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molecular formula C20H19N3OS B8509875 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-phenyl-1H-imidazol-2-ylsulfanyl)-ethanone

1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-phenyl-1H-imidazol-2-ylsulfanyl)-ethanone

Cat. No. B8509875
M. Wt: 349.5 g/mol
InChI Key: YHWQITWVMGTPBB-UHFFFAOYSA-N
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Patent
US08916550B2

Procedure details

The title compound was synthesized according to General Procedure A using compound 4 as the electrophile and 1-phenyl-1H-imidazole-2-thiol as the nucleophile to yield 27 as a yellow gum (69%): MS m/z: 350 (M+H)+. Anal. Calcd. For, C20H19N3OS: C, 68.74; H, 5.48; N, 12.02; S, 9.18. Found: C, 68.47; H, 5.71; N, 11.75; S, 8.96.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
69%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7][CH2:6]1)=[O:4].[C:15]1([N:21]2[CH:25]=[CH:24][N:23]=[C:22]2[SH:26])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[N:5]1([C:3](=[O:4])[CH2:2][S:26][C:22]2[N:21]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH:25]=[CH:24][N:23]=2)[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)N1CCCC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(=NC=C1)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was synthesized

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC2=CC=CC=C12)C(CSC=1N(C=CN1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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